4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide
Description
4-(Quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a quinoline moiety linked via a methoxy group at the para position of the benzamide core and an N-(thiophen-2-ylmethyl) substituent. The quinoline moiety may enhance binding to biological targets through π-π stacking and hydrophobic interactions, while the thiophene group could modulate solubility and electronic properties .
Properties
IUPAC Name |
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-22(23-14-20-5-3-13-27-20)17-8-11-19(12-9-17)26-15-18-10-7-16-4-1-2-6-21(16)24-18/h1-13H,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTXFVXINKBBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. One common synthetic route includes:
Preparation of Quinoline Intermediate: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Preparation of Thiophene Intermediate: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyano ketones with elemental sulfur and amines.
Coupling Reactions: The quinoline and thiophene intermediates are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and thiophene S-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline and thiophene rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides, thiophene S-oxides.
Reduction: Reduced quinoline and thiophene derivatives.
Substitution: Alkylated benzamide derivatives.
Scientific Research Applications
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, proteases, and oxidoreductases.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinoline Moieties
- Methyl 3-methyl-5-[[4-(quinolin-2-ylmethoxy)phenyl]methoxy]-1-benzothiophene-2-carboxylate (): This compound shares the quinolin-2-ylmethoxy group but replaces the benzamide core with a benzothiophene carboxylate ester.
- Capmatinib (2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide) (): A clinically approved c-Met inhibitor, capmatinib incorporates a quinolin-6-ylmethyl group instead of quinolin-2-ylmethoxy. The imidazo-triazine core and fluorine substituent contribute to its kinase inhibitory activity, highlighting how positional isomerism (quinolin-6-yl vs. 2-ylmethoxy) and core heterocycles influence target specificity .
Thiophen-2-ylmethyl-Substituted Analogues
- 2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (): This compound replaces the benzamide core with an acetamide and introduces a thiazole-phenyl group.
- Benzo[e][1,4]diazepin-5-one derivatives (e.g., compounds 2g–2i, ): These derivatives retain the N-(thiophen-2-ylmethyl) group but incorporate a seven-membered diazepinone ring. Yields for these compounds (59–68%) suggest efficient synthetic routes, though their conformational flexibility might differ from the rigid benzamide core of the target compound .
Key Observations:
- Synthetic Efficiency : Benzo[e][1,4]diazepin-5-one derivatives () achieve moderate-to-high yields (59–68%), suggesting robust protocols for N-(thiophen-2-ylmethyl) incorporation.
- Bioactivity Trends: Quinoline and thiophene substituents correlate with diverse activities, from antimicrobial () to kinase inhibition ().
Discussion of Divergent Properties
- Quinoline Positional Isomerism: Quinolin-2-ylmethoxy (target) vs. quinolin-6-yl (capmatinib) groups may alter binding pocket interactions in kinase targets due to spatial orientation differences .
- Thiophene vs. Phenyl Substitutents : The thiophen-2-ylmethyl group may improve solubility over purely aromatic substituents (e.g., phenyl), as seen in acetamide derivatives ().
- Electron-Withdrawing Effects: Nitro and chloro groups in salicylamides () enhance cytotoxicity, whereas electron-rich thiophene and quinoline moieties in the target compound might favor π-stacking interactions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates (e.g., quinoline and thiophene derivatives). Critical parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to facilitate coupling reactions between the quinoline methoxy and benzamide groups.
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic intermediates .
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
- Monitoring : Thin-layer chromatography (TLC) and H NMR are used to track reaction progress and confirm intermediate structures .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : A combination of techniques is employed:
- H and C NMR : Assign signals for aromatic protons (quinoline: δ 7.5–8.5 ppm; thiophene: δ 6.5–7.2 ppm) and methoxy/amide groups .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm for the benzamide) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] peak matching theoretical mass) .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere .
- Accelerated Stability Studies : Expose the compound to varying pH (3–9) and temperatures (4–40°C) to assess degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the quinoline (e.g., electron-withdrawing groups at position 4) and thiophene (e.g., halogenation) to probe electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or microplate-based inhibition assays. Compare IC values to establish SAR trends .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with active sites, guiding rational design .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-Analysis : Compare datasets across studies to identify outliers or trends linked to structural modifications .
Q. What strategies are effective in elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected signaling pathways (e.g., MAPK/ERK) .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase) to resolve binding interactions at atomic resolution .
Q. How can researchers address low solubility or bioavailability in preclinical studies?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, with in vitro hydrolysis assays to validate release .
- Pharmacokinetic Profiling : Conduct in vivo studies (rodents) to measure C and AUC, adjusting dosing regimens based on bioavailability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
